![molecular formula C20H18FN5O2S2 B2686397 N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872996-95-7](/img/structure/B2686397.png)
N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide
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Overview
Description
N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18FN5O2S2 and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
- Research indicates that compounds similar to N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide exhibit potent anticonvulsant activity. One study synthesized various 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, demonstrating significant efficacy against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Antibacterial and Antifungal Activity
- A series of pyrazoline and pyrazole derivatives, including compounds with benzenesulfonamide moieties, showed notable antibacterial and antifungal properties. This research underlines the potential of similar compounds for antimicrobial applications (Hassan, 2013).
Enzyme Inhibition and Antioxidant Properties
- Sulfonamides incorporating triazine structural motifs, akin to the subject compound, have been investigated for their antioxidant properties and enzyme inhibitory profiles. These compounds showed moderate antioxidant activities and potent inhibitory effects against various enzymes, suggesting their potential in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Carbonic Anhydrase Isozyme Inhibition
- Research on benzenesulfonamides with similar structural features to N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide indicates their effectiveness as inhibitors of human carbonic anhydrase isozymes. These findings could be relevant for developing treatments for conditions associated with these isozymes (Alafeefy et al., 2015).
Anti-Asthmatic Activity
- Compounds structurally similar to the subject compound have shown potential in treating asthma and other respiratory diseases due to their ability to inhibit bronchoconstriction (Kuwahara et al., 1997).
Anticancer and Anti-HIV Activities
- Studies reveal that benzenesulfonamide derivatives, including triazolo[4,3-a]pyrid-3-yl variations, exhibit moderate anti-HIV and anticancer activities. This underscores the potential application of related compounds in HIV treatment and cancer therapy (Brzozowski, 1998).
Mechanism of Action
Target of action
The compound “N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide” belongs to the class of organic compounds known as phenylpyridazines . Compounds in this class are often used in drug design and can interact with a variety of biological targets.
Biochemical pathways
Without specific information on the compound, it’s difficult to accurately determine the biochemical pathways it affects. Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Result of action
Based on the pharmacological activities of similar compounds, it could potentially have a range of effects depending on the target it interacts with .
properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYKBDPPLXYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide |
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